Indicine hydrochloride

Catalog No.
S953175
CAS No.
1195140-94-3
M.F
C15H26ClNO5
M. Wt
335.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indicine hydrochloride

CAS Number

1195140-94-3

Product Name

Indicine hydrochloride

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride

Molecular Formula

C15H26ClNO5

Molecular Weight

335.82 g/mol

InChI

InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1

InChI Key

BMOMIMCFYJPYAD-PLHSDILMSA-N

SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl

Indicine hydrochloride is a chemical compound classified as a pyrrolizidine alkaloid, primarily isolated from the plant Heliotropium indicum. This compound has garnered attention due to its structural characteristics and biological activities. The molecular formula of indicine hydrochloride is C15H26ClNO6C_{15}H_{26}ClNO_6, with a molar mass of approximately 335.83 g/mol. It is commonly utilized in analytical chemistry as a reference substance for high-performance liquid chromatography (HPLC) due to its purity and stability under specified conditions .

Indicine hydrochloride, HPLC grade, is a purified form of indicine, a naturally occurring alkaloid found in plants of the Strychnos genus, particularly Strychnos nux-vomica (commonly known as Strychnine tree) []. It is utilized in scientific research for various purposes due to its unique properties. Here's a breakdown of some key scientific research applications:

α2-Adrenergic Receptor Antagonism:

Indicine hydrochloride exhibits antagonistic effects on α2-adrenergic receptors [, ]. These receptors are involved in numerous physiological processes, including blood pressure regulation, sedation, and insulin secretion. By blocking these receptors, indicine hydrochloride can potentially impact these functions. Research studies explore its potential use in investigating the role of α2-adrenergic receptors in various physiological mechanisms [].

Cellular Signaling Studies:

Indicine hydrochloride can be a valuable tool in studies investigating cellular signaling pathways. Its interaction with α2-adrenergic receptors can influence downstream signaling cascades, affecting cellular responses. Researchers can employ indicine hydrochloride to manipulate these pathways and understand their role in different cellular processes [].

Neuromuscular Junction Research:

Indicine hydrochloride may influence the function of the neuromuscular junction, the site where nerve cells communicate with muscle fibers []. Studies suggest it might possess potential for modulating neuromuscular transmission. Research in this area explores its possible implications for understanding neuromuscular disorders and developing therapeutic strategies [].

Natural Product Chemistry Research:

Indicine hydrochloride is a naturally occurring compound, and research into its properties falls under the domain of natural product chemistry. Scientists investigate its structure, biosynthesis, and biological activity to understand its role within the Strychnos plant and explore its potential for various applications [].

Typical of pyrrolizidine alkaloids. These include:

  • Hydrolysis: Indicine can undergo hydrolysis in the presence of water, leading to the formation of less complex derivatives.
  • Oxidation: The compound can react with oxidizing agents, which may alter its functional groups and affect its biological activity.
  • Reactions with Thiols: Indicine hydrochloride has been shown to react readily with thiol groups, particularly those present in proteins, which can influence its pharmacological effects .

Indicine hydrochloride exhibits significant biological activity, particularly concerning hepatotoxicity. Research indicates that it can cause liver damage in both animals and humans through mechanisms that involve the binding to biomolecules and potential disruption of cellular functions . Additionally, its interactions with various enzymes suggest that it may act as an inhibitor or activator, influencing metabolic pathways.

The synthesis of indicine hydrochloride can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting indicine from Heliotropium indicum, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including cyclization and functional group modifications typical for pyrrolizidine alkaloids.

The specific synthetic routes can vary based on the desired purity and yield of the product.

Indicine hydrochloride has several applications, including:

  • Analytical Chemistry: It serves as a reference standard in HPLC for the quantification and identification of related compounds.
  • Pharmacological Research: Due to its biological activities, it is studied for potential therapeutic effects and mechanisms of toxicity.
  • Toxicology Studies: Its hepatotoxic properties make it relevant in studies assessing liver damage and drug safety .

Research into the interaction of indicine hydrochloride with biomolecules has revealed:

  • Binding Affinity: Indicine exhibits binding interactions with proteins, particularly those containing thiol groups, which may lead to alterations in protein function.
  • Enzyme Interaction: Studies suggest that indicine can inhibit certain enzymes, impacting metabolic processes within cells.

These interactions are crucial for understanding both its therapeutic potential and toxicological risks.

Indicine hydrochloride shares structural and functional similarities with other pyrrolizidine alkaloids. Notable similar compounds include:

  • Lasiocarpine: Another pyrrolizidine alkaloid known for its hepatotoxic effects.
  • Retrorsine: A compound that also exhibits toxicological properties similar to those of indicine.
  • Senecionine: Known for its potential health risks associated with liver toxicity.

Comparison Table

CompoundSourceKey Biological ActivityUnique Characteristics
Indicine HydrochlorideHeliotropium indicumHepatotoxicityReacts readily with thiols
LasiocarpineVarious plantsHepatotoxicitySimilar structure
RetrorsineSenecio speciesHepatotoxicityCommonly found in herbal products
SenecionineSenecio speciesHepatotoxicityKnown for mutagenic properties

Indicine hydrochloride is unique due to its specific reactivity with thiol groups and its role as a reference standard in analytical applications. Its distinct biological profile compared to other pyrrolizidine alkaloids underscores the importance of continued research into its mechanisms and effects.

Dates

Modify: 2023-08-16

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